molecular formula C18H21NO2S B10968921 2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10968921
M. Wt: 315.4 g/mol
InChI Key: NLGBGRRJIVLPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group. The tetrahydroisoquinoline core is a common structural motif in many natural and synthetic compounds, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a β-phenylethylamine derivative in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

    Alkylation: The final step involves the alkylation of the phenyl ring with an appropriate alkyl halide, such as isopropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential pharmacological activities. Tetrahydroisoquinoline derivatives are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with various biological targets makes them candidates for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its structural versatility allows for the design of compounds with specific properties, useful in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, while the tetrahydroisoquinoline core can modulate receptor activity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its sulfonyl and propan-2-yl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential for interaction with biological targets, setting it apart from other tetrahydroisoquinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO2S/c1-14(2)15-7-9-18(10-8-15)22(20,21)19-12-11-16-5-3-4-6-17(16)13-19/h3-10,14H,11-13H2,1-2H3

InChI Key

NLGBGRRJIVLPIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.